molecular formula C13H9F2NO4S B2783847 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid CAS No. 327103-13-9

2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid

Katalognummer B2783847
CAS-Nummer: 327103-13-9
Molekulargewicht: 313.27
InChI-Schlüssel: JYNGFJAOVXUSBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB is a member of the sulfonylurea family of compounds, which are known to have hypoglycemic effects.

Wirkmechanismus

The mechanism of action of DFB involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells. This leads to the depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, which triggers insulin secretion. DFB also inhibits the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DFB has been shown to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, lower blood glucose levels, reduce inflammation, and protect against oxidative stress. Additionally, DFB has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DFB in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the regulation of insulin secretion and the role of KATP channels in this process. Additionally, DFB has been shown to have low toxicity and good stability, making it a safe and reliable compound to work with.
One limitation of using DFB in lab experiments is its relatively low potency compared to other sulfonylurea compounds. This can make it difficult to achieve significant effects at low concentrations. Additionally, DFB has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Zukünftige Richtungen

There are a number of future directions for research on DFB. One area of interest is the development of more potent analogs of DFB that can achieve greater effects at lower concentrations. Additionally, further research is needed to fully understand the neuroprotective effects of DFB and its potential applications in the treatment of neurodegenerative disorders. Finally, research on the anti-inflammatory and antioxidant properties of DFB may lead to its use in the treatment of other diseases beyond diabetes.

Synthesemethoden

The synthesis of DFB involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield DFB. The yield of DFB from this synthesis method is typically around 70-80%.

Wissenschaftliche Forschungsanwendungen

DFB has been extensively studied for its potential applications in the treatment of diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels. Additionally, DFB has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.

Eigenschaften

IUPAC Name

2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNGFJAOVXUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.